Cas no 68966-84-7 (1,3-Benzenediamine,ar-ethyl-ar-methyl-)
68966-84-7 structure
Product Name:1,3-Benzenediamine,ar-ethyl-ar-methyl-
CAS No:68966-84-7
MF:C9H14N2
MW:150.220861911774
CID:518398
PubChem ID:19869829
Update Time:2025-04-19
1,3-Benzenediamine,ar-ethyl-ar-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenediamine,ar-ethyl-ar-methyl-
- 4-ethyl-2-methylbenzene-1,3-diamine
- ethylmethylbenzene-1,3-diamine
- 2-propylbenzene-1,3-diamine
- HSDB 6284
- 1,3-Benzenediamine,4-ethyl-2-methyl-(9CI)
- 1,3-BENZENEDIAMINE, AR-ETHYL-AR-METHYL-
- 68966-84-7
- 151391-30-9
- DTXSID00988713
- SCHEMBL2776271
-
- Inchi: 1S/C9H14N2/c1-3-7-4-5-8(10)6(2)9(7)11/h4-5H,3,10-11H2,1-2H3
- InChI Key: YBDWNQKQXGUAOR-UHFFFAOYSA-N
- SMILES: NC1C(C)=C(C=CC=1CC)N
Computed Properties
- Exact Mass: 150.11582
- Monoisotopic Mass: 237.126597
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28
- XLogP3: 1.7
Experimental Properties
- Density: 1.048
- Boiling Point: 305.1°C at 760 mmHg
- Flash Point: 163.8°C
- Refractive Index: 1.598
- PSA: 52.04
1,3-Benzenediamine,ar-ethyl-ar-methyl- Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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